Fpmpa
CAS No.: 135295-27-1
Cat. No.: VC21206494
Molecular Formula: C9H13FN5O4P
Molecular Weight: 305.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135295-27-1 |
---|---|
Molecular Formula | C9H13FN5O4P |
Molecular Weight | 305.20 g/mol |
IUPAC Name | [1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
Standard InChI | InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18) |
Standard InChI Key | BFZJTDBFUROXJA-UHFFFAOYSA-N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Introduction
Chemical Structure and Properties of FPMPA
FPMPA belongs to the acyclic nucleoside phosphonate (ANP) family, featuring a distinctive structure that combines a phosphonic acid moiety with a fluorinated side chain. The compound has a molecular formula of C9H13FN5O4P and a molecular weight of 305.20 g/mol. The chemical structure includes a purine base (specifically adenine) connected to a fluorinated phosphonomethoxy propyl chain. This unique configuration provides FPMPA with enhanced stability against enzymatic degradation while maintaining its ability to interact with viral enzymes.
The presence of the fluorine atom in the 3-position of the 2-(phosphonomethoxy)propyl chain is a critical structural feature that distinguishes FPMPA from other nucleoside phosphonates. This modification affects both the lipophilicity and the electron distribution within the molecule, which in turn influences its biological activity and pharmacokinetic properties . The chemical uniqueness of FPMPA lies in its ability to mimic natural nucleotide substrates while resisting degradation by cellular enzymes, a property that is essential for its antiviral efficacy.
Antiviral Mechanism and Activity Spectrum
Mechanism of Action
FPMPA exerts its antiviral effects through a mechanism that involves inhibiting viral replication by mimicking nucleotide substrates essential for viral RNA or DNA synthesis. When metabolized within cells, FPMPA is converted to its active diphosphate form, which can then compete with natural nucleotides for incorporation into growing viral genetic material . This incorporation either terminates viral genome synthesis or leads to the production of defective viral genetic material, effectively halting viral replication.
The compound's interaction with various enzymes involved in nucleotide metabolism is crucial for understanding its antiviral action. FPMPA's ability to mimic natural substrates allows it to effectively inhibit enzymes vital for viral replication while resisting enzymatic hydrolysis that would normally degrade similar compounds. This dual property of substrate mimicry and hydrolytic resistance contributes significantly to FPMPA's efficacy as an antiviral agent.
Antiviral Activity Profile
Early studies demonstrated that FPMPA possesses moderate activity against HIV and HBV but lacks efficacy against DNA viruses . Specifically, (S)-FPMPA exhibited antiretroviral activity against HIV-1 and HIV-2 with EC50 values in the range of 3-6 μM, while also showing activity against HBV with EC50 values around 1 μM . Notably, the (S) enantiomer was found to be 5- to 7-fold more active than the (R)-FPMPA enantiomer in inhibiting both HIV and HBV replication .
Structural Variants and Related Compounds
Enantiomeric and Nucleobase Variations
FPMPA exists in both (S) and (R) enantiomeric forms, with studies consistently showing that the (S) enantiomer exhibits superior antiviral activity . This stereochemical preference is crucial for optimal interaction with viral enzymes and ultimately determines the compound's efficacy. Beyond enantiomeric variations, several FPMP analogs with different nucleobases have been developed and studied .
Notable FPMP analogs include:
Compound | Nucleobase | Key Characteristics | Antiviral Activity |
---|---|---|---|
FPMPA | Adenine | Parent compound | Moderate anti-HIV and anti-HBV activity |
FPMPG | Guanine | Modified nucleobase | Effective against HBV DNA synthesis |
FPMPC | Cytosine | Pyrimidine base | Initially weak activity; improved with prodrug forms |
FPMPDAP | Diaminopurine | Modified purine base | Demonstrated antiretroviral activity |
The guanine analog (S)-FPMPG was found to be at least as potent as its (R) counterpart in inhibiting both HIV and HBV replication, with some of the lowest EC50 values within this series (0.28–6.65 and 0.49–0.59 μM, respectively) . Meanwhile, the diaminopurine containing congener (R)-FPMPDAP also showed antiretroviral activity with EC50 values of 4.3 and 4.6 μM against HIV-1 and HIV-2, respectively .
Comparison with Other Nucleoside Phosphonates
FPMPA shares structural similarities with several other nucleoside phosphonate compounds used as antiviral agents. Key related compounds include:
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Adefovir: A nucleoside phosphonate containing a hydroxyl group, used against HIV and hepatitis B
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Tenofovir: A nucleoside phosphonate effective against HIV, with a prodrug form that enhances bioavailability
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PMEA: A structurally related acyclic nucleoside phosphonate with similar antiviral profile
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(R)-PMPA: Another related compound that serves as a basis for comparison in efficacy studies
These structural analogs provide valuable insights into the structure-activity relationships of nucleoside phosphonates, helping researchers understand how specific structural modifications affect antiviral activity, pharmacokinetics, and safety profiles.
Prodrug Development and Enhanced Efficacy
Phosphonamidate Prodrug Approaches
One of the most significant developments in FPMPA research has been the application of prodrug strategies to enhance its antiviral activity and expand its spectrum . Early attempts at developing prodrugs for FPMPA included the synthesis of a bis(amino acid) phosphonamidate of (S)-FPMPA, which resulted in a 13-fold improvement in anti-HIV activity compared to the parent compound (EC50 = 0.54 μM versus 7.04 μM) .
This initial success prompted more systematic studies into prodrug development for FPMP compounds. The use of prodrug strategies aimed to address several limitations of the parent compounds, including poor cellular uptake, limited oral bioavailability, and restricted antiviral spectrum . By masking the phosphonate acid functionality with appropriate promoieties, researchers were able to create compounds with enhanced cellular penetration that could be metabolized intracellularly to release the active drug.
Diamyl Aspartate Amidate Prodrugs
A significant breakthrough came with the development of diamyl aspartate phenoxyamidate prodrugs of FPMP compounds . This prodrug approach resulted in dramatically enhanced antiretroviral potency—by a factor of up to 1,500 depending on the nucleobase moiety . Additionally, improvements of up to 160-fold in anti-HBV activity were observed, and some prodrugs in this family displayed an expanded spectrum of activity that included herpesvirus inhibition .
The (S)-FPMPA amidate prodrug emerged as the most active compound in this series, exhibiting anti-HIV-1 activity at low nanomolar concentrations in different cell lines, along with excellent potency against HBV (EC50 = 0.01 μM) and VZV (EC50 = 0.05 μM) . This remarkable improvement in potency, coupled with the expansion of antiviral spectrum to include herpesviruses, represents a significant advancement in the development of FPMPA as an antiviral agent.
Expanded Antiviral Spectrum
Activity Against Herpesviruses
One of the most significant outcomes of prodrug development for FPMPA has been the expansion of its antiviral spectrum to include herpesviruses, a group of DNA viruses against which the parent compounds showed no activity . This expanded spectrum represents a paradigm shift in understanding the potential applications of FPMP compounds.
The (S)-FPMPA amidate prodrug demonstrated remarkable activity against varicella-zoster virus (VZV) with an EC50 value of 0.05 μM . Similarly, the (S)-aspartate prodrug of FPMPC exhibited anti-cytomegalovirus (HCMV) activity with an EC50 value of up to 0.76 μM, despite the parent FPMPC showing weak or no activity against herpesviruses . This dramatic shift in antiviral spectrum underscores the importance of appropriate prodrug design in unlocking the full potential of antiviral compounds.
Comparative Efficacy Across Viral Families
The expanded antiviral spectrum of FPMPA prodrugs allows for a comparative analysis of their efficacy across different viral families. The table below summarizes the comparative activity of select FPMPA prodrugs against various viruses:
Compound | Anti-HIV-1 (EC50) | Anti-HBV (EC50) | Anti-VZV (EC50) | Anti-HCMV (EC50) |
---|---|---|---|---|
(S)-FPMPA (parent) | 3-6 μM | ~1 μM | No activity | No activity |
(S)-FPMPA amidate prodrug | Low nanomolar | 0.01 μM | 0.05 μM | Not reported |
(R)-AspFPMPG | Active | Active | Active | Not active |
(S)-Aspartate-FPMPC | Not reported | Not reported | Not reported | 0.76 μM |
This comparative analysis demonstrates the remarkable versatility of FPMPA prodrugs in targeting multiple viral families, making them promising candidates for broad-spectrum antiviral therapies.
Future Research Directions
Combination Therapy Approaches
Given the broad antiviral spectrum of FPMPA prodrugs, there is significant potential for their use in combination therapy approaches. Combination therapies have become the standard of care for many viral infections, including HIV and HBV, due to their ability to target multiple steps in the viral life cycle and reduce the risk of resistance development.
Future research could explore synergistic combinations of FPMPA prodrugs with other antiviral agents, potentially leading to more effective treatment regimens with reduced side effects and lower risk of resistance. The unique mechanism of action of FPMPA compounds makes them particularly suitable for combination with antivirals that target different stages of viral replication.
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